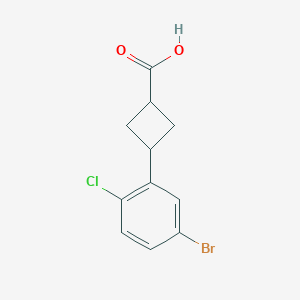
3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is an organic compound with the molecular formula C11H10BrClO2. It has a molecular weight of 289.56 . The compound is characterized by a cyclobutane core with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms .
Molecular Structure Analysis
The InChI code for “3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is 1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.56 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Cyclobutane Derivatives in Chemical Reactions
Cyclobutane derivatives, such as 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, play a significant role in chemical reactions. For instance, Karapetyan et al. (2001) demonstrated that products of trichloroacetic acid derivatives undergo intramolecular cyclization, forming cyclobutanes with functional substituents, which may include compounds like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid. This shows the compound's potential in complex chemical syntheses (Karapetyan et al., 2001).
Photochemical Reactivity
The photochemical reactivity of such compounds in the crystalline phase has been studied by Brune et al. (1994), suggesting potential applications in photochemistry. They investigated derivatives similar to 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid for their ability to undergo dimerization and cycloaddition reactions (Brune et al., 1994).
Synthesis of Tumor-Avid Amino Acids
In medical research, Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography. This suggests that derivatives of cyclobutane carboxylic acids, like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, can be significant in developing diagnostic agents (Shoup & Goodman, 1999).
Cyclobutane Adducts in Organic Chemistry
The study of cyclobutane adducts is crucial in organic chemistry. For example, the reaction of certain cyclobutane derivatives with dichloroacetic acid, as researched by Toda et al. (1983), could be relevant to understanding the chemical behavior of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid (Toda et al., 1983).
Ester Control in Cyclobutene Reactions
Niwayama and Houk (1992) researched the control of ester and formyl groups in cyclobutene electrocyclic reactions, which might provide insights into the chemical properties and reactivities of similar cyclobutane carboxylic acids (Niwayama & Houk, 1992).
Application in Synthesis of Amino Acids
The synthesis of α-amino cyclobutane carboxylic acids, as studied by Gaoni (1988), highlights the utility of cyclobutane derivatives in creating complex organic compounds, potentially including 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid (Gaoni, 1988).
Eigenschaften
IUPAC Name |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVZVHBCKZPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)
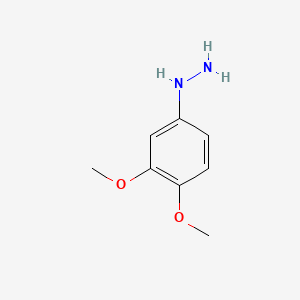
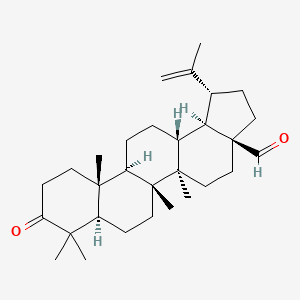
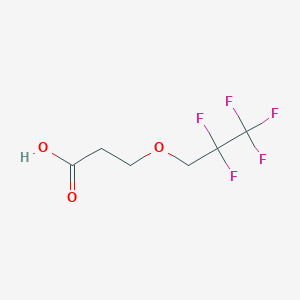
![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)
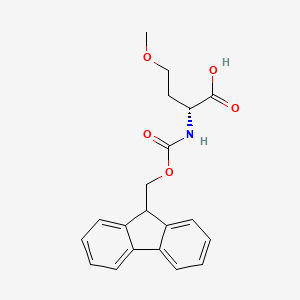

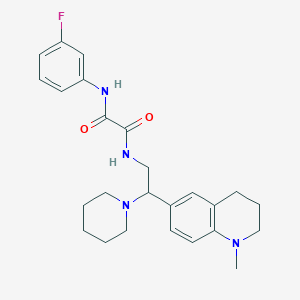

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)
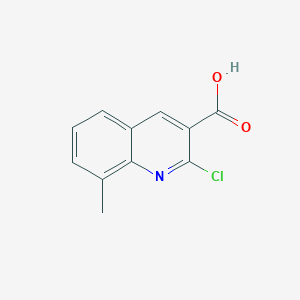


![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2428839.png)